Calpain Inhibitor-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calpain Inhibitor-2 is a compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The inhibition of calpain activity has been explored as a therapeutic strategy for various diseases, particularly neurodegenerative disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calpain Inhibitor-2 can be synthesized through various chemical routes. One common method involves the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent conversion into the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires the use of specialized equipment and techniques to ensure consistency and quality. The process may include purification steps such as crystallization or chromatography to remove impurities and obtain the final product in a pure form .

Análisis De Reacciones Químicas

Types of Reactions: Calpain Inhibitor-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Aplicaciones Científicas De Investigación

Calpain Inhibitor-2 has been extensively studied for its potential therapeutic applications. In the field of neurodegenerative diseases, it has shown promise in preventing calpain-mediated neuronal cell death, making it a potential treatment for conditions such as Alzheimer’s and Parkinson’s diseases . Additionally, this compound has been explored for its role in cancer therapy, where it may inhibit tumor cell invasion and metastasis . In the context of infectious diseases, it has been investigated for its ability to inhibit viral entry and replication, particularly in the case of SARS-CoV-2 .

Mecanismo De Acción

Calpain Inhibitor-2 exerts its effects by binding to the active site of calpain enzymes, thereby preventing their proteolytic activity. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the catalytic cysteine residue of the enzyme. By blocking calpain activity, this compound can prevent the downstream effects of calpain activation, such as cell death and inflammation .

Comparación Con Compuestos Similares

Calpain Inhibitor-2 is one of several calpain inhibitors that have been developed. Other similar compounds include Calpain Inhibitor-1, Calpain Inhibitor-3, and E64d. Each of these inhibitors has unique properties and mechanisms of action. For example, E64d is known for its broad-spectrum inhibitory activity against various cysteine proteases, while this compound is more selective for calpain enzymes . The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool for studying calpain-related pathways and developing therapeutic interventions .

Propiedades

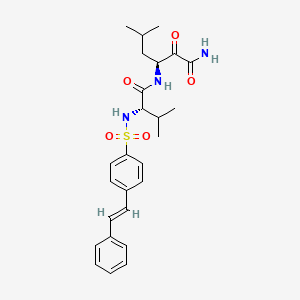

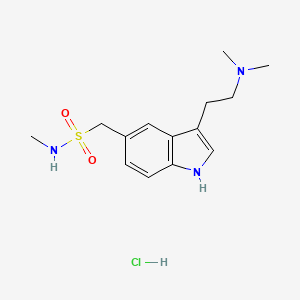

Fórmula molecular |

C26H33N3O5S |

|---|---|

Peso molecular |

499.6 g/mol |

Nombre IUPAC |

(3S)-5-methyl-3-[[(2S)-3-methyl-2-[[4-[(E)-2-phenylethenyl]phenyl]sulfonylamino]butanoyl]amino]-2-oxohexanamide |

InChI |

InChI=1S/C26H33N3O5S/c1-17(2)16-22(24(30)25(27)31)28-26(32)23(18(3)4)29-35(33,34)21-14-12-20(13-15-21)11-10-19-8-6-5-7-9-19/h5-15,17-18,22-23,29H,16H2,1-4H3,(H2,27,31)(H,28,32)/b11-10+/t22-,23-/m0/s1 |

Clave InChI |

WNWIOVLJZSTYAN-TZFKZXSBSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)C(=O)N)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

SMILES canónico |

CC(C)CC(C(=O)C(=O)N)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

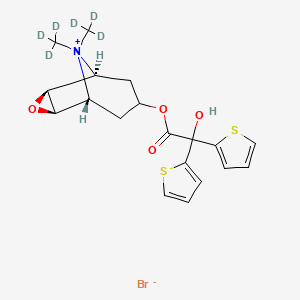

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

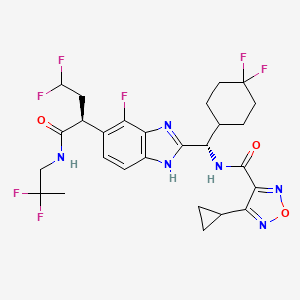

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

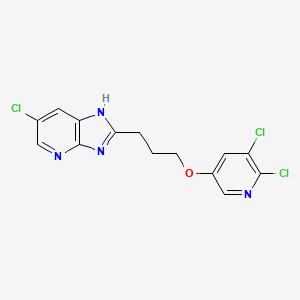

![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)